CB-6673567 Demonstrates 2- to 4-Fold AC1 vs. AC6 Isoform Selectivity Superior to CB-7921220
CB-6673567 exhibits a 2- to 4-fold selectivity for AC1 over AC6 in membrane-based adenylyl cyclase assays stimulated by 50 μM forskolin [1]. In contrast, CB-7921220 lacks isoform selectivity between AC1 and AC6 under identical assay conditions, failing to distinguish between these two calcium-sensitive isoforms [1]. This selectivity difference is critical for experiments where AC1 and AC6 are co-expressed, such as in hippocampal neurons or cardiac myocytes, because it allows for a more definitive attribution of observed cAMP changes to AC1 activity rather than to AC6.
| Evidence Dimension | Isoform selectivity (AC1 vs AC6) |
|---|---|
| Target Compound Data | 2- to 4-fold selective for AC1 over AC6 |
| Comparator Or Baseline | CB-7921220: no selectivity between AC1 and AC6 |
| Quantified Difference | Qualitative: CB-6673567 shows measurable selectivity; CB-7921220 shows none |
| Conditions | Sf9 cell membranes expressing individual AC isoforms, stimulated by 50 μM forskolin |
Why This Matters
Procurement of CB-6673567 enables cleaner interpretation of AC1-specific effects in tissues where AC6 is co-expressed, reducing experimental ambiguity compared to less selective alternatives like CB-7921220.
- [1] Brand CS, Hocker HJ, Gorfe AA, Cavasotto CN, Dessauer CW. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds. J Pharmacol Exp Ther. 2013 Nov;347(2):265-75. View Source
